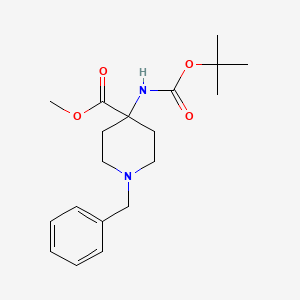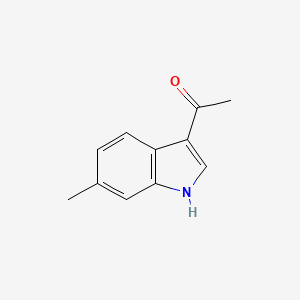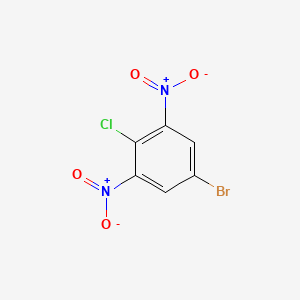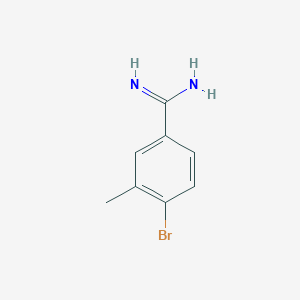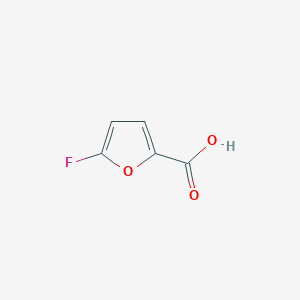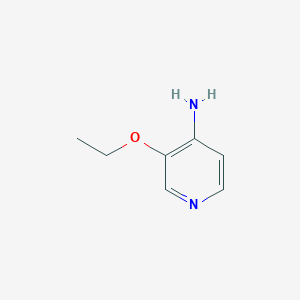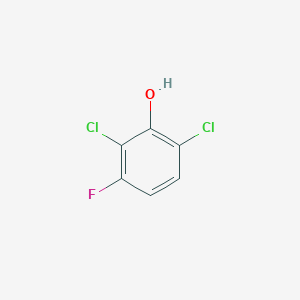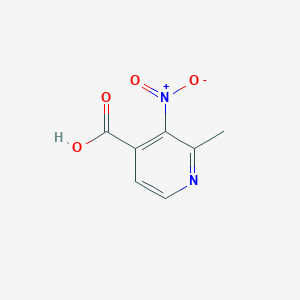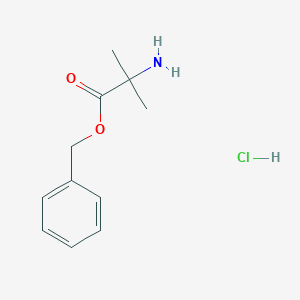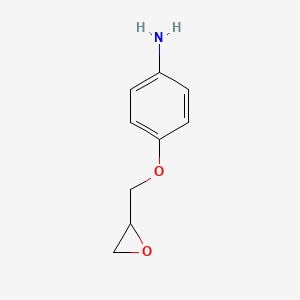
4-(Oxiran-2-ylmethoxy)aniline
概要
説明
4-(Oxiran-2-ylmethoxy)aniline is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is also known as 4-aminophenyl glycidyl ether. This compound features an aniline group substituted with an oxirane (epoxide) ring, making it a versatile intermediate in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
4-(Oxiran-2-ylmethoxy)aniline can be synthesized through the reaction of 4-aminophenol with epichlorohydrin in the presence of a base such as potassium carbonate . The reaction typically involves refluxing the mixture to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature conditions ensures efficient production.
化学反応の分析
Types of Reactions
4-(Oxiran-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents.
Reduction: The aniline group can be reduced to form corresponding amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used to oxidize the oxirane ring.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the aniline group.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amino alcohols or thioethers.
科学的研究の応用
4-(Oxiran-2-ylmethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins and coatings due to its reactive oxirane ring.
作用機序
The mechanism of action of 4-(Oxiran-2-ylmethoxy)aniline primarily involves the reactivity of its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various substrates. This reactivity makes it useful in crosslinking reactions and polymerization processes .
類似化合物との比較
Similar Compounds
4-(Oxiran-2-ylmethoxy)phenylamine: Similar structure but different reactivity due to the position of the oxirane ring.
4-aminophenyl glycidyl ether: Another name for 4-(Oxiran-2-ylmethoxy)aniline, highlighting its glycidyl ether functionality.
Uniqueness
This compound is unique due to its combination of aniline and oxirane functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical and industrial processes.
特性
IUPAC Name |
4-(oxiran-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBWDNPLQOJPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615755 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17558-76-8 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



